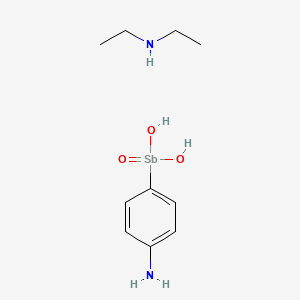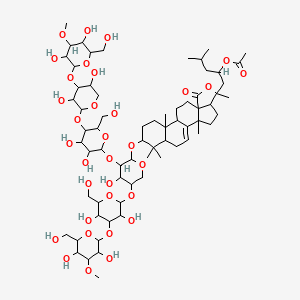
Triflumuron
Vue d'ensemble
Description
Triflumuron is a benzoylurea insecticide, a member of monochlorobenzenes, an organofluorine compound, and an aromatic ether . It is the active ingredient in some insect growth regulators . It is formulated as an off-shears pour-on lousicide for control of the sheep body louse Bovicola ovis .
Molecular Structure Analysis
Triflumuron has a molecular formula of C15H10ClF3N2O3 . The IUPAC name is 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide . The molecular weight is 358.70 g/mol .Chemical Reactions Analysis
Triflumuron is not highly flammable, not explosive nor oxidizing . It does not meet the classification criteria based on available data .Physical And Chemical Properties Analysis
Triflumuron is a white odourless powder . It has a relative density D4 20 = 1.551 (purity: >99.8%) . The boiling point could not be determined, due to molecule decomposition after melting (decomposition temperature: > 200°C) .Applications De Recherche Scientifique
Triflumuron is a benzoylurea insect growth regulator that interferes with chitin synthesis, affecting the molting process in insects. Here’s a comprehensive analysis of its scientific research applications, focusing on unique applications across different fields:
Vector Control for Disease Prevention
Research has explored the use of Triflumuron in controlling disease vectors such as Aedes aegypti , the primary vector for dengue fever. Field studies have combined Triflumuron with other strategies like emptying water containers to effectively reduce mosquito populations .
Environmental Fate and Eco-toxicity
Scientific studies have investigated the environmental fate of Triflumuron, including its stability, degradation, and potential eco-toxicity. Understanding these properties is crucial for assessing the environmental impact of its use .
Non-target Species Impact
Analyses have been conducted to determine the effects of Triflumuron on non-target species, particularly other dipteran insects found in treated areas. This research is important for ensuring that pest control methods do not adversely affect beneficial or neutral insect species .
Mécanisme D'action
Target of Action
Triflumuron is an insecticide that primarily targets the chitin synthesis process in insects . Chitin is a crucial component of the exoskeleton of insects and plays a significant role in their growth and development .
Mode of Action
Triflumuron belongs to the class of insect growth regulators known as chitin synthesis inhibitors . It acts by inhibiting the synthesis of chitin, a key component of the insect’s exoskeleton . This disruption in chitin synthesis interferes with the molting process of insects, particularly in their immature life stages . As a result, the insects are unable to grow and develop properly, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by triflumuron is the chitin synthesis pathway . By inhibiting this pathway, triflumuron disrupts the normal growth and development of insects. This leads to malformations and eventually death, particularly in immature life stages .
Pharmacokinetics
Triflumuron is absorbed orally in rats, with an estimated absorption rate of over 77% . It is distributed within the body at low concentrations, with the highest levels found in the liver, kidney, spleen, lung, and fatty tissues . Following a single oral administration, the maximum plasma concentration of radioactivity is reached after approximately 4.9 hours . The elimination of triflumuron is biphasic with half-lives of three and 13 hours in males . Excretion via urine and faeces is essentially complete 96 hours after dosing .
Result of Action
The primary result of triflumuron’s action is the death of the targeted insects due to the disruption of their growth and development . By inhibiting chitin synthesis, triflumuron prevents the insects from undergoing normal molting processes, leading to malformations and death .
Action Environment
Triflumuron is used in a wide range of environments, including various crops and non-cropped situations such as households, commercial, and industrial sites . Its efficacy can be influenced by environmental factors such as temperature, humidity, and the presence of other substances . .
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-9-5-7-10(8-6-9)24-15(17,18)19/h1-8H,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIPTRIXGHTTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034355 | |
| Record name | Triflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triflumuron | |
CAS RN |
64628-44-0 | |
| Record name | Triflumuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64628-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflumuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064628440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FT64DYG8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Triflumuron is a benzoylphenyl urea that acts as a chitin synthesis inhibitor [, , , , , , , ]. It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately death [, , , , , , ].
A: Triflumuron primarily targets the larval stages of insects [, , , , ]. It disrupts the formation of a new cuticle during molting, leading to death or the development of malformed pupae incapable of developing into adults [, , , ].
A: While triflumuron primarily affects immature stages, studies have shown it can reduce adult emergence, longevity, fecundity, and fertility in some insect species [, , , , , , ]. In houseflies, triflumuron exposure also impacted mating behavior and locomotor activity [].
ANone: The molecular formula for triflumuron is C18H14ClF3N2O3, and its molecular weight is 398.77 g/mol.
ANone: While the provided research papers don't contain specific spectroscopic data, this information can be found in chemical databases and resources like PubChem and ChemSpider.
A: Yes, research has explored the development of biodegradable aluminum carboxymethylcellulose matrices for controlled release of triflumuron []. These matrices showed promising stability and release profiles under simulated field conditions [].
ANone: Triflumuron is not known to exhibit catalytic properties. Its primary mode of action is through the disruption of chitin synthesis, not through catalytic mechanisms.
A: One study investigated the development of a molecularly imprinted polymer using triflumuron as a template molecule []. This polymer demonstrated specific binding affinity for triflumuron, highlighting the potential for using computational approaches in optimizing triflumuron-based applications [].
A: Studies have shown that triflumuron residues can persist on foliage for extended periods, offering season-long suppression of some pests []. Researchers have also developed biodegradable controlled-release formulations that enhance stability and provide sustained release of triflumuron under simulated field conditions [].
ANone: Information on specific SHE regulations and compliance related to triflumuron can be found in safety data sheets and regulatory documents provided by relevant authorities like the EPA in the United States or the ECHA in Europe.
A: Extensive research, including both laboratory and field trials, has demonstrated the efficacy of triflumuron against a wide range of insect pests. Laboratory bioassays have established its toxicity to various insect species, while field trials have confirmed its effectiveness in suppressing pest populations and reducing crop damage [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
A: While triflumuron generally displays a good safety profile against beneficial insects, some studies have reported reduced susceptibility in field populations of the lesser mealworm [].
A: Research on a multi-resistant strain of Spodoptera exigua found no effect of synergists on triflumuron resistance levels, suggesting a potential target-site resistance mechanism []. This highlights the need for monitoring resistance development and implementing strategies to minimize cross-resistance risks [, ].
ANone: The provided research focuses on triflumuron as an insecticide, and these questions primarily pertain to its potential use as a drug, which is not within the scope of these studies.
A: Researchers have investigated the use of entomopathogenic fungi like Beauveria bassiana in combination with triflumuron [, ]. Studies have also examined the potential of natural plant extracts, such as those from Acalypha indica, as potential biorational alternatives to triflumuron and other synthetic insecticides [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



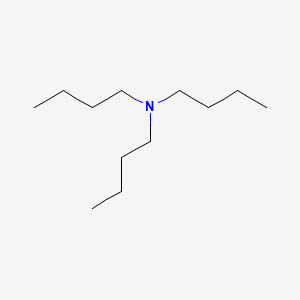

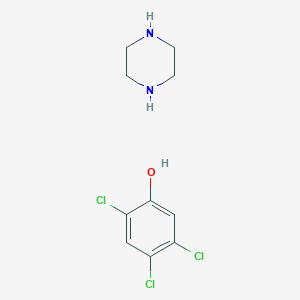

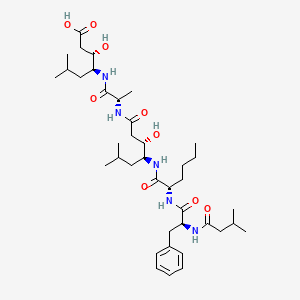
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)
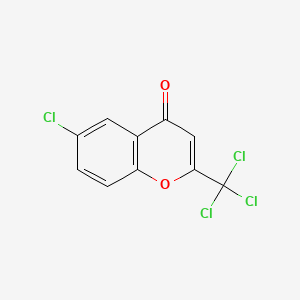
![(E)-N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-butyl]-3-phenyl-acrylamide](/img/structure/B1682475.png)



